molecular formula C7H8BrNO2S B1526664 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine CAS No. 1279106-02-3

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine

Cat. No. B1526664
M. Wt: 250.12 g/mol
InChI Key: QRUHXFFHUQCWGD-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8BrNO2S . It has a molecular weight of 250.12 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is 1S/C7H8BrNO2S/c1-5-3-7 (12 (2,10)11)9-4-6 (5)8/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methyl, and methylsulfonyl groups on the pyridine ring.


Physical And Chemical Properties Analysis

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Synthesis of Novel Derivatives

"5-Bromo-4-methyl-2-(methylsulfonyl)pyridine" serves as a precursor in the synthesis of complex molecules. For example, it has been utilized in the efficient synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have shown potential as chiral dopants for liquid crystals and have been evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, some compounds demonstrated significant bioactivity, such as compound 4b, which exhibited the highest percentage lysis value against clot formation in human blood among all synthesized compounds (Ahmad et al., 2017).

Material Science Applications

In material science, "5-Bromo-4-methyl-2-(methylsulfonyl)pyridine" contributes to the development of new materials. For instance, it has been involved in the synthesis of fluorescent nanoscale salts/metal–organic frameworks (MOFs) for live-cell imaging. These MOFs, synthesized via the reaction with disulfonic acid and a variety of ditopic pyridine analogues, show potential in biomedical imaging and diagnostics by providing insights into cellular processes in real-time (Singh et al., 2018).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of "5-Bromo-4-methyl-2-(methylsulfonyl)pyridine" have been synthesized and evaluated for their antiproliferative activity against selected human cancer cell lines. Preliminary screening results indicated moderate to strong growth inhibition activity, particularly against the HEPG2 liver cancer cell line, with IC50 values ranging between 1 and 10 μg/ml. These findings highlight the compound's role in developing potential therapeutic agents for cancer treatment (Awad et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-4-methyl-2-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-3-7(12(2,10)11)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUHXFFHUQCWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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